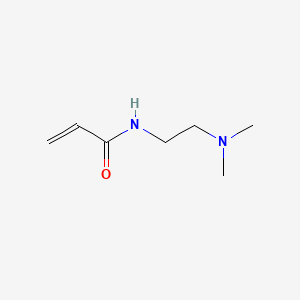
N-(2-(Dimethylamino)ethyl)acrylamide
Cat. No. B1662093
Key on ui cas rn:
925-76-8
M. Wt: 142.2 g/mol
InChI Key: WDQKICIMIPUDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04237067
Procedure details


174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide (according to Example 17) are heated with 1.5 g of sodium hydroxide in a high vacuum at 90° to 110° C. Within about 30 minutes the methanol is split off, vigorous foaming occurring. The temperature is increased and 85 g (0.6 mole=60% of the theoretical yield) of colorless oil having a Bp0.1 of 85°-90° C. are distilled off.
Quantity
174.2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[CH2:3][CH2:4][NH:5][C:6](=[O:11])[CH2:7][CH2:8]OC.[OH-].[Na+]>>[CH3:1][N:2]([CH3:12])[CH2:3][CH2:4][NH:5][C:6](=[O:11])[CH:7]=[CH2:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
174.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCNC(CCOC)=O)C
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Within about 30 minutes the methanol is split off
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is increased
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
85 g (0.6 mole=60% of the theoretical yield) of colorless oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a Bp0.1 of 85°-90° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
are distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCNC(C=C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
